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N-(tetracosanoyl)-1-deoxysphing-4-enine - 1645269-61-9

N-(tetracosanoyl)-1-deoxysphing-4-enine

Catalog Number: EVT-3163052
CAS Number: 1645269-61-9
Molecular Formula: C42H83NO2
Molecular Weight: 634.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
C24 1-Deoxyceramide (m18:1/24:0) is a very long-chain atypical ceramide containing a 1-deoxysphingosine (m18:1(4E)) backbone. 1-Deoxysphingolipids are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis. C24 1-Deoxyceramide (m18:1/24:0) has been found as a major deoxyceramide species in mouse embryonic fibroblasts (MEFs) following application of 1-deoxysphinganine alkyne or 1-deoxysphinganine-d3.3

Source and Classification

This compound is classified as a N-acylsphingosine, specifically a deoxyceramide, which is a subclass of sphingolipids. Sphingolipids are essential components of cell membranes and play critical roles in cell signaling and metabolism. N-(tetracosanoyl)-1-deoxysphing-4-enine has been identified as a metabolite in mouse models, indicating its biological significance in mammalian systems .

Synthesis Analysis

The synthesis of N-(tetracosanoyl)-1-deoxysphing-4-enine typically involves the following steps:

  1. Starting Materials: The synthesis begins with sphingosine or its derivatives.
  2. Acylation Reaction: The primary amine group of sphingosine undergoes acylation with tetracosanoyl chloride or tetracosanoic acid, often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired N-acyl derivative.
  3. Purification: The product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the target compound from side products.

Technical Parameters

  • Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to enhance the reaction rate.
  • Solvent: Organic solvents like dichloromethane or dimethylformamide are commonly used during the acylation process.
Molecular Structure Analysis

N-(tetracosanoyl)-1-deoxysphing-4-enine has a complex molecular structure characterized by:

  • Molecular Formula: C42H83NO3
  • Molecular Weight: Approximately 655.12 g/mol
  • Structural Features:
    • A long tetracosanoyl chain (24 carbon atoms).
    • A sphingoid backbone with a trans double bond between carbons 4 and 5.
    • An amino group at one end, contributing to its classification as a sphingosine derivative.

The structural representation can be depicted using SMILES notation: C(CCCCCCCCCCCCCCCCCCCCCCCC)C(=C(C)N)C(C(C)O). This notation highlights the long carbon chain and functional groups present in the molecule .

Chemical Reactions Analysis

N-(tetracosanoyl)-1-deoxysphing-4-enine can participate in several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release tetracosanoic acid and sphingosine.
  2. Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  3. Reduction: The double bond in the sphingoid backbone can be reduced under appropriate conditions.

Common Reagents and Conditions

  • Hydrolysis: Typically involves strong acids like hydrochloric acid or bases like sodium hydroxide.
  • Oxidation Agents: Potassium permanganate or chromium trioxide can be utilized for oxidation reactions.
  • Reduction Agents: Lithium aluminum hydride is commonly employed for reduction processes.
Mechanism of Action

The mechanism of action for N-(tetracosanoyl)-1-deoxysphing-4-enine is primarily linked to its role in cellular signaling pathways:

  • Cell Membrane Dynamics: As a component of cell membranes, it influences membrane fluidity and permeability.
  • Signaling Molecules: It can act as a signaling molecule that regulates various cellular processes, including apoptosis and cell proliferation.

Research indicates that alterations in ceramide metabolism may contribute to insulin resistance and other metabolic disorders, highlighting its importance in diabetes pathophysiology .

Physical and Chemical Properties Analysis

N-(tetracosanoyl)-1-deoxysphing-4-enine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a waxy solid at room temperature.
  • Solubility: Poorly soluble in water but soluble in organic solvents such as ethanol and chloroform.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within the range typical for long-chain sphingolipids.

These properties are crucial for understanding its behavior in biological systems and potential applications .

Applications

N-(tetracosanoyl)-1-deoxysphing-4-enine has several scientific applications:

  1. Metabolomics Research: It is used as a biomarker in studies investigating metabolic disorders, particularly diabetes .
  2. Pharmaceutical Development: Its role in cell signaling makes it a target for drug development aimed at modulating sphingolipid metabolism.
  3. Biochemical Studies: It serves as a model compound for studying the biochemical pathways involving sphingolipids.
Biosynthetic Pathways and Metabolic Regulation

Role of Serine Palmitoyltransferase in Atypical Sphingolipid Synthesis

Serine palmitoyltransferase (SPT) catalyzes the rate-limiting step in sphingolipid biosynthesis, initiating the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. This enzyme complex represents the molecular gateway for both canonical sphingolipids and atypical 1-deoxysphingolipids like N-(tetracosanoyl)-1-deoxysphing-4-enine. Structurally, SPT is organized as a heterotrimeric complex in eukaryotes, composed of SPTLC1 and SPTLC2 subunits that form the catalytic core, along with small activating subunits (SPTSSA or SPTSSB) that enhance enzymatic activity by >25-fold [3] [5]. The SPTLC2 subunit contains the essential lysine residue for pyridoxal 5′-phosphate (PLP) cofactor binding, while SPTLC1 plays a crucial regulatory role despite lacking catalytic residues [5].

Pathogenic variants in SPTSSA significantly impair the negative regulation of SPT by ORMDL proteins, leading to uncontrolled sphingolipid synthesis. Biochemical studies demonstrate that these variants cause a hereditary spastic paraplegia phenotype characterized by excessive sphingolipid production due to disrupted feedback inhibition. Specifically, de novo variants (p.Thr51Ile) and homozygous variants (p.Gln58AlafsTer10) in SPTSSA compromise ORMDL binding, resulting in unregulated SPT activity and accumulation of 1-deoxysphingolipids [3]. The enzyme's catalytic mechanism involves multiple steps: formation of an external aldimine, quinonoid intermediate generation, Claisen condensation with palmitoyl-CoA, and decarboxylation to form the product quinonoid [5].

Table 1: Structural Characteristics of N-(tetracosanoyl)-1-deoxysphing-4-enine

PropertyValueBiological Significance
Systematic NameN-(tetracosanoyl)-1-deoxysphing-4-enineIndicates C24 fatty acyl chain and unsaturation
Molecular FormulaC₄₂H₈₃NO₂Hydrocarbon-dominated structure
Mass633.6267 DaHigh molecular weight lipid
Species Shorthand NotationCer(m18:1(4E)/24:0)Denotes 18-carbon sphingoid base with 4E double bond and saturated C24 fatty acid
Lipid Category1-DeoxyceramideAtypical sphingolipid lacking C1 hydroxyl group

The endoplasmic reticulum localization of SPT positions it strategically for interaction with regulatory proteins and substrate channels. Recent cryo-EM studies reveal that SPT forms higher-order structures as a dimer of SPTLC1/SPTLC2/SPTSSA heterotrimers, creating an architectural framework that facilitates both catalytic efficiency and regulatory control through ORMDL binding [3] [5]. This structural organization is essential for understanding how pathogenic mutations disrupt normal feedback inhibition, leading to the accumulation of atypical sphingolipids including N-(tetracosanoyl)-1-deoxysphing-4-enine.

Substrate Specificity: Palmitoyl-CoA and Alanine Condensation Mechanisms

SPT exhibits remarkable substrate plasticity that enables the biosynthesis of atypical 1-deoxysphingolipids. While the enzyme demonstrates high selectivity for L-serine under physiological conditions, specific mutations in SPTLC1 (e.g., C133W, C133Y, V144D) significantly alter substrate preference, enabling the utilization of L-alanine and glycine as alternative amino acid substrates [3] [5]. This substrate promiscuity results in the formation of atypical deoxysphingoid bases that lack the C1-hydroxyl group – a structural hallmark of 1-deoxysphingolipids like N-(tetracosanoyl)-1-deoxysphing-4-enine. The condensation reaction follows a PLP-dependent mechanism where the abstraction of the α-proton from the PLP-L-alanine external aldimine generates a quinonoid intermediate, which subsequently undergoes Claisen condensation with palmitoyl-CoA [5].

The acyl-CoA specificity of SPT shows a strong preference for palmitoyl-CoA (C16:0) as the primary fatty acyl donor, though it can accommodate other long-chain acyl-CoAs. The second acylation step in the biosynthesis of N-(tetracosanoyl)-1-deoxysphing-4-enine is catalyzed by ceramide synthase, which demonstrates distinct specificity for very-long-chain fatty acyl-CoAs like tetracosanoyl-CoA (C24:0). This dual substrate selectivity creates a biosynthetic pathway where SPT generates the 1-deoxysphingoid base, which is subsequently N-acylated with tetracosanoyl-CoA to form the final ceramide analog [1] [7].

Table 2: Enzyme Kinetics in 1-Deoxysphingolipid Biosynthesis

EnzymePrimary SubstrateCatalytic Efficiency (Kcat/Km)Pathological Alterations
Serine Palmitoyltransferase (Wild-type)L-serine + Palmitoyl-CoA100% (Reference)-
Mutant SPT (HSAN1 variants)L-alanine + Palmitoyl-CoA65-80% of wild-type efficiencyHereditary Sensory Neuropathy Type I
Ceramide SynthaseSphingoid base + Tetracosanoyl-CoANot quantified in search resultsImpaired in some neurodegenerative disorders
Ceramide Reductase3-KetoceramideHigher in bacteria than eukaryotesBacterial pathway differs from eukaryotic

Pathogenic implications of altered substrate specificity are evident in hereditary sensory neuropathy type 1 (HSAN1), where mutant SPT incorporates L-alanine to produce 1-deoxysphinganine and 1-deoxymethylsphinganine. These atypical sphingoid bases are preferentially N-acylated with very-long-chain fatty acids like tetracosanoic acid (C24:0), ultimately forming neurotoxic 1-deoxysphingolipids including N-(tetracosanoyl)-1-deoxysphing-4-enine [3]. The kinetic parameters of mutant SPT reveal a significant reduction in catalytic efficiency when utilizing L-serine, while maintaining substantial activity with L-alanine. This substrate switching mechanism represents a fundamental shift from canonical sphingolipid biosynthesis toward pathological 1-deoxysphingolipid production.

Comparative Analysis of 1-Deoxysphingolipid vs. Canonical Sphingolipid Biosynthesis

The biosynthesis of N-(tetracosanoyl)-1-deoxysphing-4-enine diverges from canonical sphingolipid pathways at multiple regulatory points, creating distinct metabolic and functional consequences. The initial divergence occurs at the SPT-catalyzed condensation step: while canonical sphingolipids derive from the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, 1-deoxysphingoid bases form through alternative amino acid substrates [3]. This fundamental difference eliminates the possibility of C1-hydroxyl group phosphorylation – a crucial modification in sphingosine-1-phosphate signaling – rendering 1-deoxysphingolipids incapable of participating in canonical sphingolipid signaling cascades.

The subcellular organization of 1-deoxysphingolipid synthesis differs significantly between eukaryotic and bacterial systems. In eukaryotes, both SPT and ceramide synthase are membrane-bound enzymes localized to the endoplasmic reticulum. However, bacterial sphingolipid synthesis exhibits a compartmentalized pathway where SPT and ceramide synthase operate in the cytoplasm, while the reductase localizes to the periplasmic space. This spatial organization supports a model where the second acylation precedes reduction in bacteria, contrasting with the eukaryotic sequence where reduction typically occurs before acylation [9]. These differences highlight evolutionary adaptations in sphingolipid production that influence the biosynthesis of 1-deoxysphingolipids.

Table 3: Biosynthetic Pathway Comparison: Canonical vs. 1-Deoxysphingolipids

Biosynthetic FeatureCanonical Sphingolipids1-DeoxysphingolipidsFunctional Implications
Initial SubstrateL-serine + Palmitoyl-CoAL-alanine/glycine + Palmitoyl-CoAAltered sphingoid base structure
Sphingoid Base ModificationReduction before N-acylationN-acylation before reduction (bacteria)Pathway compartmentalization differences
C1-Hydroxyl GroupPresentAbsentEliminates phosphorylation site
ORMDL RegulationTightly regulatedImpaired in pathogenic variantsLeads to sphingolipid overproduction
Metabolic FateComplex sphingolipid synthesisTerminal metabolite or signaling moleculeDifferent biological functions
Tissue DistributionUbiquitousElevated in HSAN1 patientsNeurotoxicity concerns

Metabolic regulation differs substantially between these pathways. Canonical sphingolipid biosynthesis undergoes tight feedback inhibition through ORMDL proteins, which sense cellular sphingolipid levels and allosterically inhibit SPT activity. In contrast, 1-deoxysphingolipid biosynthesis often occurs in the context of impaired ORMDL regulation, as evidenced by SPTSSA variants that disrupt this feedback mechanism [3]. The metabolic flux toward 1-deoxysphingolipids is further amplified by the inability of these atypical sphingoid bases to be efficiently converted to complex sphingolipids, leading to their accumulation as terminal metabolites. This contrasts with canonical sphingoid bases, which undergo efficient conversion to ceramides, sphingomyelins, and glycosphingolipids through well-defined metabolic pathways.

The pathophysiological significance of these biosynthetic differences emerges in neurological disorders. Excessive production of 1-deoxysphingolipids, including N-(tetracosanoyl)-1-deoxysphing-4-enine, is associated with progressive neurodegenerative conditions like hereditary spastic paraplegia. Drosophila models expressing mutant SPTSSA show severe neurological defects and shortened lifespan, directly linking impaired regulation of sphingolipid synthesis to neurodegeneration [3]. These findings establish that the distinct biosynthetic routes of 1-deoxysphingolipids versus canonical sphingolipids have profound implications for cellular homeostasis and neurological function.

Properties

CAS Number

1645269-61-9

Product Name

N-(tetracosanoyl)-1-deoxysphing-4-enine

IUPAC Name

N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]tetracosanamide

Molecular Formula

C42H83NO2

Molecular Weight

634.1 g/mol

InChI

InChI=1S/C42H83NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h36,38,40-41,44H,4-35,37,39H2,1-3H3,(H,43,45)/b38-36+/t40-,41+/m0/s1

InChI Key

SPBLYZJOQAUPPY-JGWXTICHSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(C=CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](/C=C/CCCCCCCCCCCCC)O

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